amine hydrobromide](/img/structure/B11750882.png)
[2-(Methanesulfonylsulfanyl)ethyl](methyl)amine hydrobromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Methylamino)ethyl Methanethiosulfonate Hydrobromide is an organic compound known for its applications in chemical biology and proteomics research. It is a white crystalline solid that is soluble in water and some organic solvents . This compound is often used in the study of protein structure and function due to its ability to modify cysteine residues in proteins .
准备方法
The synthesis of 2-(Methylamino)ethyl Methanethiosulfonate Hydrobromide typically involves the reaction of 2-aminoethanol with methanesulfonyl chloride to produce 2-aminoethyl methanesulfonate. This intermediate is then reacted with methylamine to form 2-(methylamino)ethyl methanesulfonate. Finally, the product is treated with hydrobromic acid to yield 2-(Methylamino)ethyl Methanethiosulfonate Hydrobromide .
化学反应分析
2-(Methylamino)ethyl Methanethiosulfonate Hydrobromide undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles, leading to the substitution of the methanethiosulfonate group.
Oxidation and Reduction: The compound can undergo redox reactions, particularly involving the sulfur atom.
Hydrolysis: In the presence of water, it can hydrolyze to form the corresponding sulfonic acid and amine.
Common reagents used in these reactions include nucleophiles like thiols and amines, oxidizing agents like hydrogen peroxide, and reducing agents like dithiothreitol. The major products formed depend on the specific reaction conditions and reagents used .
科学研究应用
2-(Methylamino)ethyl Methanethiosulfonate Hydrobromide is widely used in scientific research, particularly in the following areas:
作用机制
The primary mechanism of action of 2-(Methylamino)ethyl Methanethiosulfonate Hydrobromide involves the modification of cysteine residues in proteins. The methanethiosulfonate group reacts with the thiol group of cysteine, forming a covalent bond and modifying the protein’s structure and function. This modification can affect the protein’s activity, stability, and interactions with other molecules .
相似化合物的比较
2-(Methylamino)ethyl Methanethiosulfonate Hydrobromide is similar to other methanethiosulfonate compounds, such as:
2-Aminoethyl Methanethiosulfonate Hydrobromide: This compound also modifies cysteine residues but lacks the methylamino group, which can affect its reactivity and specificity.
2-(Ethylamino)ethyl Methanethiosulfonate Hydrobromide: Similar in structure but with an ethylamino group instead of a methylamino group, leading to different reactivity and applications.
The uniqueness of 2-(Methylamino)ethyl Methanethiosulfonate Hydrobromide lies in its specific reactivity due to the presence of the methylamino group, making it a valuable tool in protein chemistry and related fields .
属性
分子式 |
C4H12BrNO2S2 |
|---|---|
分子量 |
250.2 g/mol |
IUPAC 名称 |
N-methyl-2-methylsulfonylsulfanylethanamine;hydrobromide |
InChI |
InChI=1S/C4H11NO2S2.BrH/c1-5-3-4-8-9(2,6)7;/h5H,3-4H2,1-2H3;1H |
InChI 键 |
TUXMWUXHSPLOKT-UHFFFAOYSA-N |
规范 SMILES |
CNCCSS(=O)(=O)C.Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


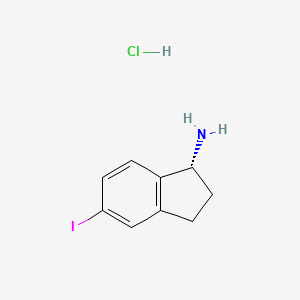
![(1S,3aS,3bR,7R,9aR,9bS,11aS)-9a,11a-dimethyl-1H,2H,3H,3aH,3bH,4H,5H,5aH,6H,7H,9aH,9bH,10H,11H,11aH-cyclopenta[a]phenanthrene-1,7-diol](/img/structure/B11750803.png)
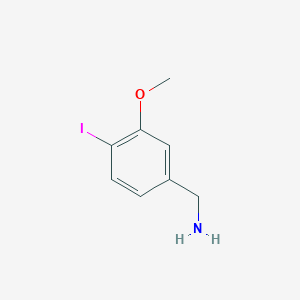
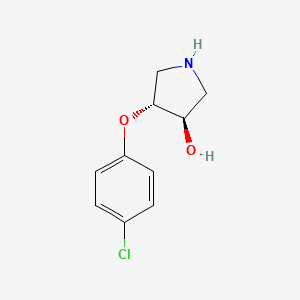
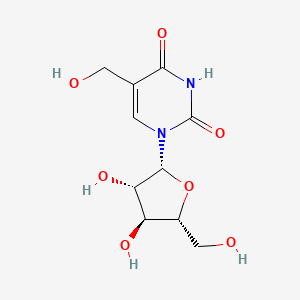
![3-{[(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methyl]amino}-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B11750822.png)
![{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}({[1-(2-fluoroethyl)-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11750839.png)
![[2-(3-methoxyphenyl)ethyl][(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11750847.png)
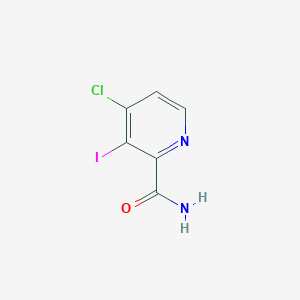
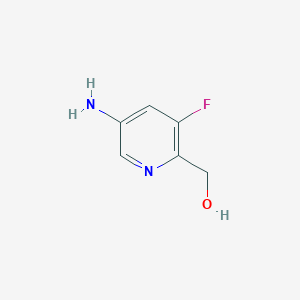
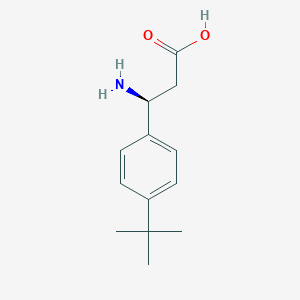
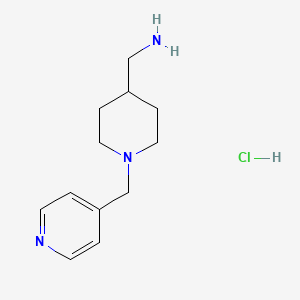
-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11750867.png)
-1H-pyrazol-3-yl]methyl})amine](/img/structure/B11750870.png)
